molecular formula C16H12BrClN2S B5154187 N-(3-bromophenyl)-4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine

N-(3-bromophenyl)-4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine

Cat. No. B5154187
M. Wt: 379.7 g/mol
InChI Key: VOJZPCRTGSZXAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-bromophenyl)-4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine is a chemical compound that belongs to the thiazole class of compounds. It has been synthesized and studied extensively due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine is not fully understood. However, it is believed to exert its antimicrobial and anticancer effects through the inhibition of specific enzymes and pathways involved in cell growth and division.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine has been shown to have both biochemical and physiological effects. It has been shown to inhibit the growth of bacterial and fungal cells, as well as cancer cells. Additionally, it has been shown to have anti-inflammatory effects, potentially making it useful in the treatment of inflammatory conditions.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-bromophenyl)-4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine in lab experiments is its ability to inhibit the growth of bacterial and fungal cells, making it useful in studies investigating the effects of thiazole compounds on microbial growth. However, a limitation of using this compound is its potential toxicity, which must be carefully monitored in experiments involving living organisms.

Future Directions

There are several potential future directions for the study of N-(3-bromophenyl)-4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine. One potential direction is the investigation of its potential as a cancer therapeutic, particularly in combination with other compounds. Additionally, further studies could be conducted to better understand its mechanism of action and potential applications in the treatment of inflammatory conditions. Finally, the synthesis of analogs of this compound could be explored to identify compounds with improved efficacy and reduced toxicity.

Synthesis Methods

The synthesis of N-(3-bromophenyl)-4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine involves the reaction of 3-bromophenyl isothiocyanate with 4-chloroaniline in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with methyl isothiocyanate to form the final product.

Scientific Research Applications

N-(3-bromophenyl)-4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine has been studied for its potential applications in scientific research. It has been shown to have antimicrobial properties and has been used in studies investigating the effects of thiazole compounds on bacterial and fungal growth. Additionally, it has been studied for its potential as a cancer therapeutic due to its ability to inhibit cancer cell growth.

properties

IUPAC Name

N-(3-bromophenyl)-4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrClN2S/c1-10-15(11-5-7-13(18)8-6-11)20-16(21-10)19-14-4-2-3-12(17)9-14/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOJZPCRTGSZXAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC2=CC(=CC=C2)Br)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromophenyl)-4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine

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